

What are the physical and chemical properties of 2-Methyl-3-nitroanisole?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-nitroanisole

Cat. No.: B1293961

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **2-Methyl-3-nitroanisole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Methyl-3-nitroanisole**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to facilitate understanding and application in a laboratory setting.

Chemical Identity

2-Methyl-3-nitroanisole, also known as 1-methoxy-2-methyl-3-nitrobenzene, is an aromatic organic compound.^[1] Its structure consists of a benzene ring substituted with a methoxy group, a methyl group, and a nitro group at positions 1, 2, and 3, respectively.

Identifier	Value
IUPAC Name	1-methoxy-2-methyl-3-nitrobenzene [1]
Synonyms	2-Methoxy-6-nitrotoluene, 3-Nitro-2-methylanisole
CAS Number	4837-88-1 [1] [2]
Molecular Formula	C ₈ H ₉ NO ₃ [1] [3]
Molecular Weight	167.16 g/mol [1] [2]
InChI Key	HQCZLEAGIOIIMC-UHFFFAOYSA-N [2]
SMILES String	COc1ccccc(c1C)--INVALID-LINK--=O [2]

Physical Properties

The physical characteristics of **2-Methyl-3-nitroanisole** are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.

Property	Value
Appearance	Yellow to pale brown powder or crystalline powder [3]
Form	Solid [2]
Melting Point	54-56 °C [2] [3]
Boiling Point	94-96 °C at 0.5 mmHg [3]
Density	1.2 ± 0.1 g/cm ³ [3]
Flash Point	>230 °F (>110 °C) [3]
Refractive Index	1.538 [3]

Chemical Properties and Reactivity

2-Methyl-3-nitroanisole is a nitroaromatic compound, and its reactivity is influenced by the interplay of the electron-donating methoxy and methyl groups and the electron-withdrawing nitro group on the aromatic ring. Information on specific reactions is limited, but its use in chemical synthesis studies has been noted.^[2] A related compound, 2-Methyl-3-nitroaniline, is known to be incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.^[4]

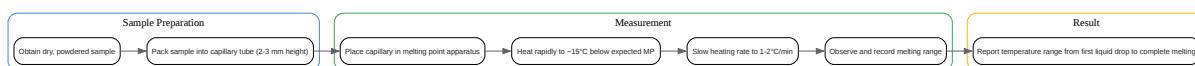
Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of **2-Methyl-3-nitroanisole**.

Spectroscopy	Details
¹ H NMR	Spectra are available, providing information on the proton environments in the molecule. ^[1]
Mass Spectrometry	GC-MS data is available, with major peaks observed at m/z 92 and 150. ^[1]
Infrared (IR) Spectroscopy	FTIR spectra have been recorded, which can help in identifying functional groups. ^[1]
Raman Spectroscopy	FT-Raman spectra are also available. ^[1]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of an organic compound such as **2-Methyl-3-nitroanisole**.


Melting Point Determination

The melting point is a critical indicator of a compound's purity.^{[5][6]}

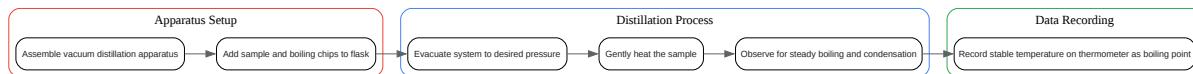
Methodology:

- **Sample Preparation:** A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.^[7]

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[5][7][8]
- Heating: The sample is heated rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.[5][7]
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range is typically narrow (0.5-1.0 °C).[5][6]

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination.


Boiling Point Determination (at reduced pressure)

Given that **2-Methyl-3-nitroanisole**'s boiling point is provided at reduced pressure, a simple distillation under vacuum would be the appropriate method.

Methodology:

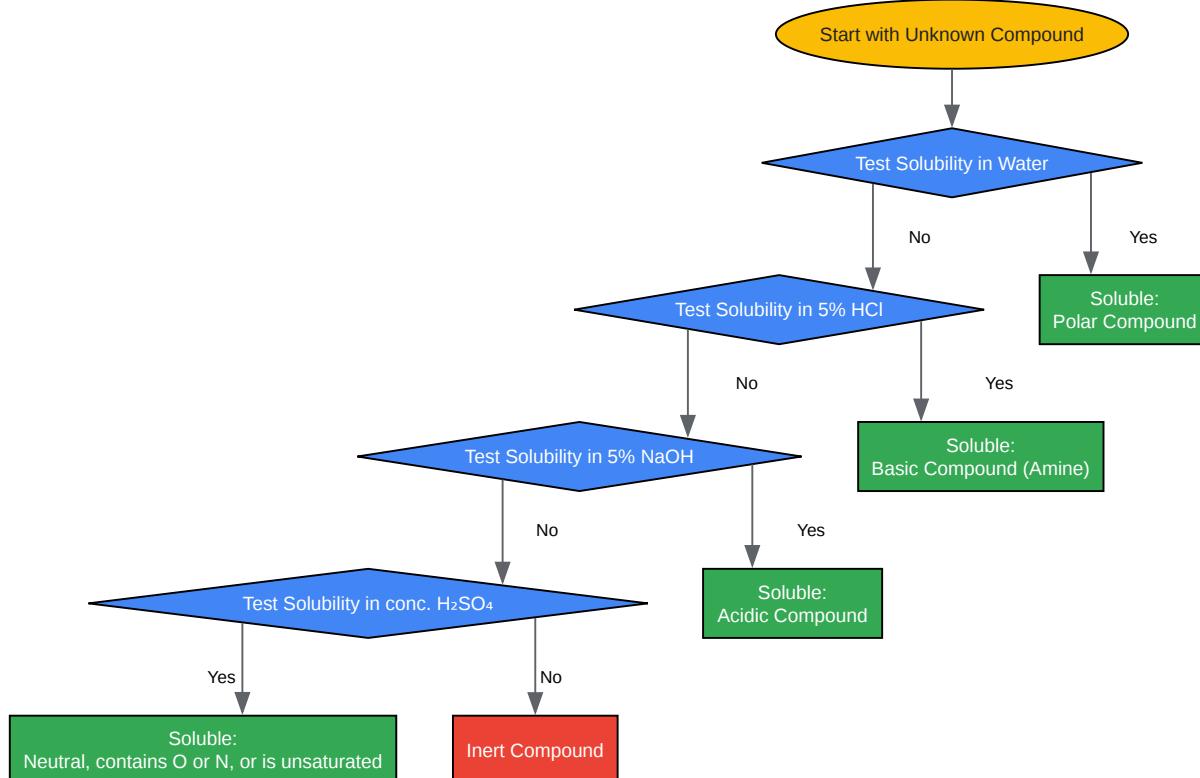
- Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source.
- Sample Placement: The compound is placed in the round-bottom flask along with boiling chips.
- Heating and Vacuum: The system is evacuated to the desired pressure (e.g., 0.5 mmHg). The flask is then heated gently.

- Observation: The temperature is monitored. The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask, with a constant temperature reading on the thermometer.[8]

[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination under Vacuum.

Solubility Determination


A systematic approach is used to determine the solubility of an organic compound in various solvents, which can provide insights into its polarity and functional groups.[9][10][11]

Methodology:

- Initial Test: A small amount of the compound (e.g., 20-30 mg) is added to a test tube containing about 1 mL of a solvent (e.g., water). The tube is shaken vigorously.[10][12] If the compound dissolves, it is considered soluble.
- Solvent Series: The solubility is tested in a series of solvents, typically starting with water, followed by diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, and concentrated H₂SO₄.[9][10][11]
- Interpretation:
 - Solubility in water: Suggests a polar compound, likely with a low number of carbon atoms. [11]
 - Solubility in 5% NaOH: Indicates an acidic compound (e.g., a phenol or carboxylic acid).[9][11]

- Solubility in 5% NaHCO_3 : Indicates a strongly acidic compound (e.g., a carboxylic acid).[\[9\]](#) [\[12\]](#)
- Solubility in 5% HCl : Suggests a basic compound (e.g., an amine).[\[9\]](#)[\[11\]](#)
- Solubility in cold, concentrated H_2SO_4 : Indicates the presence of a functional group that can be protonated, such as an alkene, alkyne, alcohol, ether, or ketone.
- Insolubility in all of the above: Suggests a neutral, nonpolar, or inert compound.[\[9\]](#)

Based on its structure, **2-Methyl-3-nitroanisole** is expected to be insoluble in water and aqueous acid/base solutions but likely soluble in common organic solvents like diethyl ether, chloroform, and acetone.

[Click to download full resolution via product page](#)

Logical Flow for Solubility Classification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-3-nitroanisole | C8H9NO3 | CID 78554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-甲基-3-硝基苯甲醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 2-Methyl-3-nitroaniline | C7H8N2O2 | CID 11783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. alnoor.edu.iq [alnoor.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. deredpill.com [deredpill.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of 2-Methyl-3-nitroanisole?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293961#what-are-the-physical-and-chemical-properties-of-2-methyl-3-nitroanisole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com